5-Bromo-2-(propan-2-yl)-1-propyl-1H-imidazole 5-Bromo-2-(propan-2-yl)-1-propyl-1H-imidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17789244
InChI: InChI=1S/C9H15BrN2/c1-4-5-12-8(10)6-11-9(12)7(2)3/h6-7H,4-5H2,1-3H3
SMILES:
Molecular Formula: C9H15BrN2
Molecular Weight: 231.13 g/mol

5-Bromo-2-(propan-2-yl)-1-propyl-1H-imidazole

CAS No.:

Cat. No.: VC17789244

Molecular Formula: C9H15BrN2

Molecular Weight: 231.13 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-(propan-2-yl)-1-propyl-1H-imidazole -

Specification

Molecular Formula C9H15BrN2
Molecular Weight 231.13 g/mol
IUPAC Name 5-bromo-2-propan-2-yl-1-propylimidazole
Standard InChI InChI=1S/C9H15BrN2/c1-4-5-12-8(10)6-11-9(12)7(2)3/h6-7H,4-5H2,1-3H3
Standard InChI Key PMMYKMMYUJDISG-UHFFFAOYSA-N
Canonical SMILES CCCN1C(=CN=C1C(C)C)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 5-bromo-2-propan-2-yl-1-propylimidazole, reflects its substitution pattern . The imidazole ring’s planar geometry and aromaticity contribute to its stability, while the bromine atom introduces electrophilic reactivity. The alkyl groups (propyl and isopropyl) enhance lipophilicity, influencing its solubility and interaction with biological targets.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC9H15BrN2\text{C}_9\text{H}_{15}\text{BrN}_2
Molecular Weight231.13 g/mol
SMILESCCCN1C(=CN=C1C(C)C)Br
InChIKeyPMMYKMMYUJDISG-UHFFFAOYSA-N
Boiling PointNot reported
Melting PointNot reported

Spectroscopic Characterization

While specific spectral data (e.g., 1H NMR^1\text{H NMR}, 13C NMR^{13}\text{C NMR}) are absent in the reviewed literature, analogous imidazole derivatives exhibit characteristic signals:

  • 1H NMR^1\text{H NMR}: Aromatic protons resonate between 6.5–7.5 ppm, while alkyl groups appear upfield (0.5–2.5 ppm) .

  • Mass Spectrometry: The molecular ion peak at m/z 231 confirms the molecular weight, with fragmentation patterns reflecting loss of Br (\sim80 Da) and propyl/isopropyl groups.

Synthesis Methodologies

Two-Step Alkylation Process

VulcanChem outlines a synthesis route involving sequential alkylation:

  • Step 1: Bromination of a precursor imidazole at position 5 using NBS\text{NBS} (N-bromosuccinimide).

  • Step 2: Alkylation with propyl and isopropyl halides under basic conditions (e.g., NaH\text{NaH}).
    The final product is purified via recrystallization or column chromatography, yielding >95% purity.

Grignard Reaction-Based Synthesis

Jiang and Yang developed a three-step method for a related imidazole intermediate, adaptable to this compound:

  • Condensation: Ethyl oxalate and ethyl chloroacetate react in ethanol with sodium ethoxide to form a diester intermediate.

  • Cyclization: Treatment with butyramidinium chloride yields diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate.

  • Grignard Addition: Reaction with CH3MgBr\text{CH}_3\text{MgBr} introduces the isopropyl group, followed by acid-base purification .

Table 2: Comparison of Synthesis Routes

ParameterTwo-Step AlkylationGrignard Method
Yield80–85%70–75%
Purity>95%90–92%
Key ReagentsNBS, alkyl halidesCH3MgBr\text{CH}_3\text{MgBr}, butyramidinium
PurificationRecrystallizationAcid-base extraction

Applications in Pharmaceutical Chemistry

Intermediate for Olmesartan Medoxomil

This compound is a precursor in synthesizing olmesartan medoxomil, an angiotensin II receptor blocker used to treat hypertension . The imidazole core facilitates binding to the AT1 receptor, while the bromine atom enables further functionalization .

Biochemical Activity

Imidazole derivatives exhibit diverse pharmacological properties, including:

  • Antimicrobial Activity: Brominated imidazoles inhibit mycobacterial growth by disrupting cell wall synthesis .

  • Enzyme Inhibition: The bromine and alkyl groups enhance binding to cytochrome P450 enzymes, modulating drug metabolism.

Future Research Directions

  • Pharmacological Screening: Evaluate anticancer and antiviral activity given the structural similarity to active derivatives .

  • Process Optimization: Develop catalytic methods to reduce reliance on Grignard reagents .

  • Environmental Impact Studies: Assess biodegradation pathways to mitigate ecological risks.

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